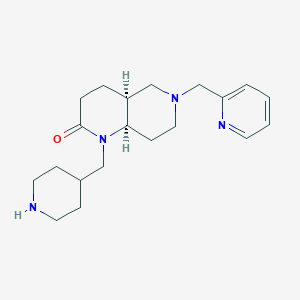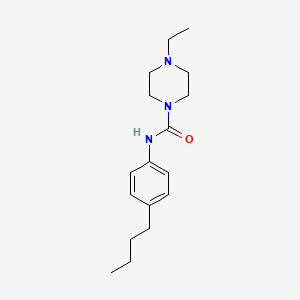
2-(2-bromobenzylidene)quinuclidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromobenzylidene)quinuclidin-3-ol (BBQ) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBQ belongs to the family of quinuclidine derivatives and has been studied extensively for its unique properties.
Applications De Recherche Scientifique
2-(2-bromobenzylidene)quinuclidin-3-ol has been shown to have potential applications in a variety of scientific research fields. One area of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been found to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes this compound a useful tool for studying metal ion-dependent biological processes.
Another area of research involves the use of this compound as a potential therapeutic agent for the treatment of cancer. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for further development as an anticancer drug.
Mécanisme D'action
The mechanism of action of 2-(2-bromobenzylidene)quinuclidin-3-ol is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism involves the inhibition of the proteasome, a cellular complex responsible for degrading proteins. This compound has been shown to inhibit the activity of the proteasome, leading to the accumulation of damaged proteins and ultimately inducing cell death.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, this compound has also been shown to inhibit the growth and proliferation of certain bacteria. This property makes it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-bromobenzylidene)quinuclidin-3-ol is its high selectivity for certain metal ions, making it a useful tool for studying metal-dependent biological processes. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(2-bromobenzylidene)quinuclidin-3-ol. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could be used to study a variety of biological processes, including protein-protein interactions and enzyme activity.
Another potential direction is the further development of this compound as an anticancer drug. Studies have shown promising results in vitro, but further research is needed to determine its efficacy in vivo.
Overall, this compound is a unique and promising compound with potential applications in a variety of scientific research fields. Its selectivity for certain metal ions and ability to induce apoptosis in cancer cells make it a valuable tool for further study.
Méthodes De Synthèse
2-(2-bromobenzylidene)quinuclidin-3-ol can be synthesized through a multi-step process involving the reaction of 2-bromoaniline with 2-quinuclidone followed by the addition of formaldehyde and sodium borohydride. The resulting product is then treated with hydrochloric acid to yield this compound in high yields and purity.
Propriétés
IUPAC Name |
(2Z)-2-[(2-bromophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c15-12-4-2-1-3-11(12)9-13-14(17)10-5-7-16(13)8-6-10/h1-4,9-10,14,17H,5-8H2/b13-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLUWTUOBHTLLP-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-bromophenyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5405904.png)
![2-(2-furyl)-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5405912.png)
![5-(2,3-dimethoxyphenyl)-3-[2-(2,3-dimethoxyphenyl)vinyl]-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B5405918.png)
![5-amino-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5405921.png)

![4-[(5-tert-butyl-2-methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B5405944.png)
![N-cyclopropyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5405949.png)
![6-tert-butyl-4-[3-(methoxymethyl)-1-pyrrolidinyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5405954.png)


![7-({2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5405981.png)
![7-(1,3-benzothiazol-2-ylmethyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5405985.png)
![7-methyl-2-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5405994.png)
![2-[1-(5-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5406006.png)
